N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is a heterocyclic carboxamide derivative featuring a 2,5-dimethylfuran moiety linked via a methylene bridge to an oxolane (tetrahydrofuran) ring substituted with a carboxamide group. The compound’s structure combines aromatic (furan) and saturated oxygen-containing (oxolane) heterocycles, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYBDHVVXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate oxolane derivative under specific reaction conditions. One common method involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to form 2,5-dimethylfuran, which is then reacted with an oxolane derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The conversion of fructose to 2,5-dimethylfuran via hydroxymethylfurfural is one such method, which can then be further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methyl groups on the furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) and nitric oxide (NO3), reducing agents like hydrogen (H2), and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying furan chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The oxolane ring in the target compound introduces conformational flexibility compared to rigid aromatic systems like pyrazole in ’s compound. This flexibility may enhance solubility but reduce π-π interactions critical for crystallinity or receptor binding .
- Functional Groups: The carboxamide group enables strong hydrogen bonding (NH as donor, CO as acceptor), similar to hydroxyl groups in pyrazole derivatives. However, the absence of an ester group (as in ’s compound) reduces electrophilic reactivity.
- Lipophilicity : The dimethylfuran moiety increases logP compared to unsubstituted oxolane carboxamides, suggesting moderate membrane permeability.
Crystallographic and Hydrogen Bonding Behavior
highlights that pyrazole-furan hybrids form extensive hydrogen-bonded networks (e.g., O—H···N and N—H···O interactions) and π-π stacking, stabilizing their crystal lattices . By contrast, this compound’s saturated oxolane ring lacks aromaticity, likely reducing π-π interactions. However, its carboxamide group could facilitate N—H···O and C—H···O bonds, analogous to those observed in related carboxamide crystals.
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is a chemical compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.272 g/mol. This compound features a furan ring substituted with two methyl groups at positions 2 and 5, linked to an oxolane ring and a carboxamide group. Its unique structure suggests potential applications in various scientific fields, particularly in biology and medicine.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the oxidation of the furan ring, leading to the formation of reactive intermediates. These intermediates can affect various molecular targets within biological systems, potentially influencing pathways related to cell proliferation and apoptosis.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the furan moiety is often associated with biological activities against various pathogens, suggesting that this compound may inhibit bacterial growth or biofilm formation.
- Anticancer Properties : Research has shown that compounds containing furan derivatives can possess anticancer activities. The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways .
- Neuroprotective Effects : Some derivatives of furan compounds have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
A relevant study explored the effects of various furan derivatives on cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The study highlighted the potential for these compounds to act as lead candidates for drug development targeting specific cancer types .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(2,5-Dimethylfuran-3-yl)carboxamide | Furan moiety with carboxamide | Anticancer, antimicrobial |
| N-(2-Methylfuran)carboxamide | Single methyl substitution on furan | Moderate antimicrobial |
| N-(Furfuryl)carboxamide | Furan without methyl substitutions | Limited biological activity |
Q & A
Q. How can the synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of the dimethylfuran and oxolane-carboxamide moieties. Key optimizations include:
- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic attack during coupling steps .
- Temperature Control: Maintain low temperatures (0–5°C) during amide bond formation to minimize side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity product .
- Characterization: Validate intermediates and final product via NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Spectroscopy: and NMR for confirming substituent positions and stereochemistry; IR for identifying functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass Spectrometry: HRMS for exact molecular weight determination and fragmentation pattern analysis .
- Chromatography: HPLC with UV/Vis detection to assess purity (>95% typically required for biological assays) .
- Computational Tools: Density Functional Theory (DFT) calculations to predict electronic properties and compare with experimental data .
Q. What experimental strategies assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Storage Stability: Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity (75% RH) to evaluate shelf life. Use inert atmospheres (N) for moisture-sensitive samples .
- pH Sensitivity: Test solubility and degradation in buffered solutions (pH 1–13) via UV spectroscopy or LC-MS to identify hydrolytic vulnerabilities (e.g., amide bond cleavage) .
- Light Exposure: Perform photostability studies under UV/Vis light to detect photooxidation of the furan ring .
Advanced Research Questions
Q. How can selective functionalization of the furan and oxolane rings be achieved to modulate bioactivity?
Methodological Answer:
- Furan Modifications: Electrophilic substitution (e.g., nitration, halogenation) at the 4-position of the dimethylfuran ring using HNO/HSO or NBS .
- Oxolane Functionalization: Ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic conditions to generate linear derivatives .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites (e.g., amide nitrogen) during multi-step syntheses .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinases, GPCRs) .
- Pharmacokinetics Prediction: Tools like SwissADME to estimate logP, solubility, and blood-brain barrier permeability .
- QSAR Modeling: Correlate structural descriptors (e.g., Hammett constants, steric parameters) with experimental bioactivity data to guide SAR studies .
Q. How can contradictions in reported biological activities or synthetic yields be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize reaction protocols (solvent purity, catalyst batch) and biological assay conditions (cell lines, incubation times) .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Control Experiments: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Heat Management: Transition from batch to continuous flow reactors for exothermic reactions to improve temperature control .
- Solvent Recovery: Implement distillation or membrane filtration systems to recycle solvents and reduce waste .
- Purity Assurance: Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. What strategies optimize in vitro assays to evaluate its therapeutic potential (e.g., anticancer, antimicrobial)?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM in cell viability assays (MTT/XTT) to determine IC values .
- Target Engagement: Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity to purified proteins .
- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
